(4Ar,4bs,6as,7s,9as,9bs)-7-acetyl-1-(2-hydroxyethyl)-4a,6a-dimethyl-1,3,4,4a,4b,5,6,6a,7,8,9,9a,9b,10-tetradecahydro-2h-indeno[5,4-f]quinolin-2-one
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Overview
Description
The compound (4Ar,4bs,6as,7s,9as,9bs)-7-acetyl-1-(2-hydroxyethyl)-4a,6a-dimethyl-1,3,4,4a,4b,5,6,6a,7,8,9,9a,9b,10-tetradecahydro-2h-indeno[5,4-f]quinolin-2-one is a complex organic molecule characterized by its unique indenoquinoline structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from simpler precursors. One common synthetic route includes the following steps:
Formation of the Indenoquinoline Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the indenoquinoline core.
Functional Group Modifications:
Final Assembly: The final step includes the coupling of the dimethyl groups and the completion of the tetradecahydro structure through hydrogenation or other reduction methods.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ketone group in the acetyl moiety can be reduced to an alcohol.
Substitution: The hydrogen atoms on the indenoquinoline core can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, R-NH2) can be employed under appropriate conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted indenoquinoline derivatives.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and functional groups.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialized chemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, its potential anticancer activity may be attributed to its ability to intercalate into DNA, thereby disrupting the replication process. Additionally, the hydroxyethyl and acetyl groups may enhance its binding affinity to certain enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
(4Ar,4bs,6as,7s,9as,9bs)-7-acetyl-1-(2-hydroxyethyl)-4a,6a-dimethyl-1,3,4,4a,4b,5,6,6a,7,8,9,9a,9b,10-tetradecahydro-2h-indeno[5,4-f]quinolin-2-one: shares similarities with other indenoquinoline derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific functional groups and the overall tetradecahydro structure, which confer distinct chemical and biological properties
Properties
CAS No. |
4379-76-4 |
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Molecular Formula |
C22H33NO3 |
Molecular Weight |
359.5 g/mol |
IUPAC Name |
(1S,3aS,3bS,9aR,9bS,11aS)-1-acetyl-6-(2-hydroxyethyl)-9a,11a-dimethyl-2,3,3a,3b,4,8,9,9b,10,11-decahydro-1H-indeno[5,4-f]quinolin-7-one |
InChI |
InChI=1S/C22H33NO3/c1-14(25)16-5-6-17-15-4-7-19-22(3,18(15)8-10-21(16,17)2)11-9-20(26)23(19)12-13-24/h7,15-18,24H,4-6,8-13H2,1-3H3/t15-,16+,17-,18-,21+,22+/m0/s1 |
InChI Key |
JLCADYKUNFKFDQ-QDJVIIKBSA-N |
Isomeric SMILES |
CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CCC(=O)N4CCO)C)C |
Canonical SMILES |
CC(=O)C1CCC2C1(CCC3C2CC=C4C3(CCC(=O)N4CCO)C)C |
Origin of Product |
United States |
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